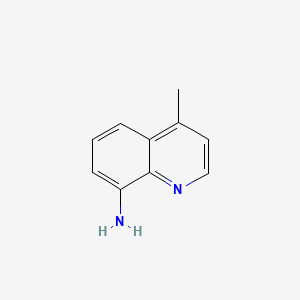

4-methylquinolin-8-amine

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. acs.org This bicyclic system is not merely a synthetic curiosity but a privileged scaffold, frequently identified in both natural products and synthetically derived molecules with significant industrial and medicinal applications. acs.org In the realm of medicinal chemistry, quinoline and its derivatives are recognized for their vast range of pharmacological properties, making them a cornerstone in drug design and discovery. acs.org

The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse library of compounds with distinct biological profiles. Researchers have extensively explored its derivatives, which have demonstrated activities including anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and antiparasitic effects. acs.org The development of novel synthetic methodologies, including classical cyclization reactions like the Skraup, Doebner–von Miller, and Friedländer syntheses, as well as modern transition-metal-catalyzed reactions, has further broadened the accessibility and structural diversity of quinoline-based compounds. acs.org The sustained interest in this scaffold stems from its proven success in marketed drugs and its continuous potential for the development of new therapeutic agents with improved efficacy.

Significance of the 8-Aminoquinoline (B160924) Moiety in Research

Within the broad family of quinoline derivatives, the 8-aminoquinoline moiety holds particular significance, especially in the field of medicinal chemistry. This structural motif is the cornerstone of several crucial therapeutic agents, most notably in the fight against malaria. mdpi.com The discovery of pamaquine (B1678364) and later primaquine, both 8-aminoquinoline derivatives, marked a turning point in antimalarial therapy, as these compounds were effective against the latent liver stages of Plasmodium parasites, a capability lacking in many other antimalarials. mdpi.comsemanticscholar.org Research has shown that all effective 8-aminoquinoline antimalarials possess a 6-methoxy group, highlighting the specific structural requirements for activity. semanticscholar.org

Beyond its antimalarial applications, the 8-aminoquinoline group is a valuable bidentate chelating ligand in coordination chemistry. acs.org The nitrogen atoms of the quinoline ring and the 8-amino group can form stable complexes with a variety of metal ions. nih.gov This chelating ability is not only fundamental to its biological mechanism of action in some cases but also makes it a useful building block for the development of chemosensors for ion detection. rsc.org Furthermore, the 8-aminoquinoline scaffold serves as a versatile directing group in organic synthesis, facilitating C-H bond activation and the synthesis of complex molecular architectures. The continuous investigation into 8-aminoquinoline derivatives seeks to develop new agents with broad-spectrum anti-infective properties, including antileishmanial, antibacterial, and antifungal activities. acs.orgacs.org

Research Trajectory of 4-Methylquinolin-8-amine and its Derivatives

The research trajectory of this compound and its derivatives builds upon the foundational importance of both the quinoline scaffold and the 8-aminoquinoline moiety. This specific compound, with the chemical formula C₁₀H₁₀N₂, serves as a key intermediate and structural backbone for the synthesis of more complex molecules with tailored properties. rsc.org

Initial research efforts have focused on establishing efficient synthetic routes to the this compound core and its substituted analogues. A common strategy involves the reduction of an 8-nitroquinoline (B147351) precursor. For instance, the catalytic hydrogenation of a substituted 4-methyl-8-nitroquinoline (B189520) using reagents like Raney nickel is a critical step to introduce the essential 8-amino group. acs.org Other synthetic approaches include intramolecular cyclizations of N-propargylaniline derivatives, catalyzed by main group metal chlorides like indium(III) chloride, which can yield substituted quinolin-8-amines.

Following the synthesis of the core structure, research has progressed into the creation of a diverse range of derivatives through various chemical reactions. The reactivity of the this compound scaffold allows for:

Substitution Reactions: The amino group can be functionalized, for example, through conjugation with amino acids or by reaction with electrophiles. acs.org Furthermore, electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.

Oxidation: The quinoline nitrogen can be oxidized to form N-oxides.

Reduction: The quinoline ring itself can be reduced to form tetrahydroquinoline derivatives.

A significant thrust of the research has been the biological evaluation of these synthesized derivatives. Studies have revealed that modifying the this compound scaffold can lead to compounds with potent and broad-spectrum anti-infective properties. For example, derivatives bearing additional alkoxy and tert-butyl groups have been synthesized and evaluated for their therapeutic potential. acs.orgacs.org This research has yielded compounds with significant activity against various pathogens.

Table 1: Selected Biological Activities of this compound Derivatives

| Derivative Class | Target Organism/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Alkoxy-2-tert-butyl-8-quinolinamines | Plasmodium falciparum (D6, drug-sensitive) | 20 ng/mL | acs.org |

| 5-Alkoxy-2-tert-butyl-8-quinolinamines | Plasmodium falciparum (W2, drug-resistant) | 22 ng/mL | acs.org |

| Quinolone-quinoline hybrid (5d) | Escherichia coli | 0.125–8 µg/mL | mdpi.comsemanticscholar.org |

| Quinolone-quinoline hybrid (5d) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4–16 µg/mL | mdpi.comsemanticscholar.org |

| 5,6-Dimethoxy-4-methylquinolin-8-amine analogue | Mycobacterium smegmatis | 6.25 µg/mL |

The research trajectory also extends into materials science and coordination chemistry. The ability of the 8-aminoquinoline moiety to act as a ligand has been exploited in the synthesis of metal complexes. Studies on group 4 metal complexes incorporating substituted 8-quinolinolato ligands, derived from compounds like 2-methyl-8-quinolinols, demonstrate their potential in catalysis, such as ethylene (B1197577) polymerization. acs.org The coordination chemistry of these compounds is an active area of investigation, exploring how different metal centers and substituents influence the structure and reactivity of the resulting complexes.

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIMCEIADALFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069632 | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62748-01-0 | |

| Record name | 4-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylquinolin 8 Amine

Established Synthetic Routes for Quinoline (B57606) Core Formation

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. rsc.org Its synthesis has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. rsc.orgnih.gov For the specific case of 4-methylquinoline (B147181), adaptations of these classical methods are employed.

Skraup Reaction Adaptations for 4-Methylquinolin-8-amine Synthesis

The Skraup reaction, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a foundational method for quinoline synthesis. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.orgpharmaguideline.com The resulting intermediate is then cyclized and oxidized to form the quinoline ring system. google.com

To synthesize the 4-methylquinoline core, a modification of the Skraup reaction, often categorized under the Doebner-Miller reaction, is necessary. Instead of glycerol, which leads to an unsubstituted quinoline, an α,β-unsaturated aldehyde or ketone is used. google.com Specifically, crotonaldehyde (B89634) (but-2-enal) is reacted with an appropriate aniline in the presence of an acid catalyst to yield the 4-methylquinoline ring.

Table 1: Skraup/Doebner-Miller Reaction Adaptation for 4-Methylquinoline Core Use the sliders and filters to explore the data.

| Reactant 1 | Reactant 2 | Key Reagents | Product Core | Description |

|---|---|---|---|---|

| Aniline Derivative (e.g., 2-nitroaniline) | Crotonaldehyde | Acid (e.g., H₂SO₄, HCl), Oxidizing Agent | 4-Methyl-8-nitroquinoline (B189520) | A variation of the Skraup synthesis, this reaction uses crotonaldehyde to introduce the methyl group at the 4-position of the quinoline ring. rsc.orgiipseries.org |

Doebner-Miller Reaction Applications for this compound Synthesis

The Doebner-Miller reaction is a highly versatile method for synthesizing substituted quinolines and is considered a variation of the Skraup synthesis. nih.govwikipedia.org It specifically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgsynarchive.com To obtain 2- and 4-substituted quinolines, α,β-unsaturated aldehydes or ketones are used. nih.gov

For the synthesis of the 4-methylquinoline backbone, the reaction typically employs an aniline and crotonaldehyde. iipseries.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org The process is generally catalyzed by acids such as hydrochloric acid or sulfuric acid, and sometimes in the presence of an oxidant. iipseries.orggoogle.com This approach is a common and effective route toward 2,4-disubstituted quinoline derivatives. iipseries.org

Cyclization Reactions in Quinoline Backbone Construction

Beyond the Skraup and Doebner-Miller reactions, several other cyclization strategies can be employed to construct the quinoline backbone. These methods often offer milder reaction conditions or access to different substitution patterns.

One notable method is the electrophilic cyclization of N-(2-alkynyl)anilines . nih.gov This modern approach allows for the synthesis of a wide variety of substituted quinolines under mild conditions. The reaction involves a 6-endo-dig cyclization promoted by an electrophile such as iodine monochloride (ICl) or iodine (I₂). This method is particularly useful for producing halogen-containing quinolines, which can then be further functionalized. nih.gov

Other classical methods include:

Combes synthesis : This involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.com

Conrad-Limpach synthesis : This reaction between anilines and β-ketoesters can yield either quinolin-4-ones or quinolin-2-ones depending on the reaction temperature. pharmaguideline.commdpi.com

Friedländer synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by a base or acid. rsc.orgnih.gov

These various cyclization reactions provide a diverse toolkit for chemists to construct the 4-methylquinoline core, which is the essential precursor for this compound.

Introduction of the 8-Amino Group

Once the 4-methylquinoline core is synthesized, the next critical step is the introduction of the amino group at the 8-position. This is typically achieved either by the reduction of a pre-installed nitro group or through modern cross-coupling methodologies.

Reductive Amination Strategies

A common and well-established strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. youtube.com In this context, the synthesis begins with the preparation of 4-methyl-8-nitroquinoline. This precursor is then subjected to reducing conditions to convert the nitro group (-NO₂) into the desired amino group (-NH₂).

This transformation is a type of reductive amination, a broad class of reactions that form amines. wikipedia.orgfrontiersin.org A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method. acs.org

Table 2: Reduction of 8-Nitroquinoline (B147351) to 8-Aminoquinoline (B160924) Use the sliders and filters to explore the data.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Description |

|---|---|---|---|---|

| 4-Methyl-8-nitroquinoline | H₂, Raney Nickel | Ethanol | This compound | Catalytic hydrogenation is an effective method for the reduction of the nitro group to an amine on the quinoline scaffold. acs.org |

| Nitroarenes (general) | Ammonium (B1175870) formate (B1220265), Pd/C | Various | Anilines (general) | Transfer hydrogenation using reagents like ammonium formate offers an alternative to using hydrogen gas. frontiersin.org |

Palladium-Catalyzed N-Arylation Approaches

Modern synthetic chemistry offers powerful alternatives for forming carbon-nitrogen bonds, with palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, being a prominent example. nih.gov This reaction allows for the coupling of an amine with an aryl halide or triflate. To apply this to the synthesis of this compound, one would start with an 8-halo-4-methylquinoline, such as 8-chloro- or 8-bromo-4-methylquinoline.

The reaction involves treating the haloquinoline with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand (e.g., BINAP, DavePhos) is often critical to the success of the reaction, especially with sterically hindered substrates. nih.govnih.gov While less common for the direct introduction of a simple -NH₂ group from ammonia due to challenges in handling, this method is invaluable for creating more complex substituted amines at the 8-position. The amination of 8-chloro- and 8-bromoquinolines using this catalytic approach has been studied. nih.gov

Nucleophilic Substitution Reactions to Introduce the Amino Group

The introduction of an amino group at the C-8 position of the 4-methylquinoline scaffold is a critical step in the synthesis of this compound. Direct amination of the quinoline ring can be challenging; therefore, indirect methods involving nucleophilic substitution are often employed. A common strategy involves the displacement of a suitable leaving group, such as a halogen, from the 8-position of a precursor molecule.

One established method for the synthesis of 8-aminoquinoline involves the nitration of quinoline to produce a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. These isomers can be separated, and the subsequent reduction of the 8-nitro isomer, for instance with tin powder in the presence of hydrochloric acid, yields 8-aminoquinoline. While this demonstrates a classical approach to introducing the amino group at the 8-position, contemporary methods often favor the use of halo-substituted quinolines. For example, 8-chloroquinoline (B1195068) can be aminated to produce 8-aminoquinoline.

In more complex substituted quinolines, direct nucleophilic amination of haloquinolines is not always efficient. An alternative approach involves the use of phosphazenes. This method, an extension of the Staudinger reaction, utilizes the reaction of an azide (B81097) with triphenylphosphine (B44618) to form a phosphazene derivative. Subsequent hydrolysis of the phosphazene with aqueous acid leads to the formation of the corresponding aminoquinoline. For instance, 2,4-dihalo-8-methylquinolines have been subjected to azidation followed by reaction with triphenylphosphine and subsequent hydrolysis to yield aminoquinolines. This highlights a regioselective approach where the position of the amino group is predetermined by the initial halogenation pattern.

The reactivity of different positions on the quinoline ring towards nucleophilic substitution can vary. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group is susceptible to nucleophilic substitution by various nucleophiles, including those that can lead to amino derivatives. While this specific example focuses on the 4-position, it underscores the principle of using halo-quinolines as precursors for amination. The general strategy involves synthesizing a halo-substituted 4-methylquinoline at the 8-position and then performing a nucleophilic substitution with an appropriate nitrogen source.

| Precursor | Reagents | Product | Reference |

| 8-Nitroquinoline | Sn, HCl | 8-Aminoquinoline | |

| 8-Chloroquinoline | Aminating agent | 8-Aminoquinoline | |

| 2,4-Dihalo-8-methylquinoline | 1. NaN3 2. PPh3 3. H3O+ | Amino-8-methylquinoline |

Strategic Introduction of the 4-Methyl Group

Utilization of Methylvinylketone in Cyclization Processes

The Doebner-von Miller reaction is a powerful and widely used method for the synthesis of quinolines, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. This reaction is particularly relevant for the synthesis of this compound as it allows for the direct incorporation of the 4-methyl group during the formation of the quinoline ring system. When methyl vinyl ketone is used as the α,β-unsaturated carbonyl compound in a reaction with a suitable aniline derivative (e.g., o-aminophenol or a protected o-phenylenediamine), it leads to the formation of a 4-methylquinoline.

The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and may also involve a Lewis acid catalyst like zinc chloride. The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination mechanism. In this proposed mechanism, the reaction begins with a conjugate addition of the aniline to the α,β-unsaturated ketone. This is followed by a fragmentation of the intermediate into an imine and a ketone, which then recombine to form the quinoline product after cyclization, dehydration, and oxidation.

The use of methyl vinyl ketone as a reactant in the Doebner-von Miller synthesis provides a direct and efficient route to 4-methyl substituted quinolines. The specific substitution pattern on the resulting quinoline is determined by the choice of the aniline derivative used in the reaction. For the synthesis of this compound, an appropriately substituted aniline would be required to direct the formation of the amino group at the 8-position.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product | Reference |

| Aniline | Methyl vinyl ketone | Acid (e.g., H2SO4, HCl), ZnCl2 | 4-Methylquinoline | |

| Substituted Aniline | Methyl vinyl ketone | Acid | Substituted 4-Methylquinoline |

Alkylation Methods for Methyl Group Incorporation

While the Doebner-von Miller reaction constructs the quinoline ring with the 4-methyl group already in place, another strategy involves the introduction of the methyl group onto a pre-formed quinoline or isoquinoline (B145761) core through alkylation. Direct C-H alkylation of heterocycles like quinoline is an area of active research.

One approach involves the rhodium(I)-catalyzed ortho-alkylation of nitrogen-containing heterocycles with olefins. This method has been shown to be effective for the alkylation of quinolines, although it typically requires substitution ortho to the nitrogen atom to proceed efficiently. For instance, quinoline can be alkylated with 3,3-dimethylbutene in high yield using a rhodium catalyst. While this demonstrates the feasibility of quinoline alkylation, specific methods for introducing a methyl group at the C-4 position would need to be developed.

Another strategy for the C-4 alkylation of isoquinolines, which can be conceptually extended to quinolines, involves a temporary dearomatization. An acid-catalyzed reaction of isoquinoline with a vinyl ketone can lead to alkylation at the C-4 position while retaining the aromaticity of the ring. This method avoids the need for pre-activation of the nitrogen atom by quaternization. Although demonstrated for isoquinolines, similar principles could be applied to the C-4 alkylation of quinolines with a suitable methyl group source.

| Substrate | Alkylating Agent/Reagent | Catalyst/Conditions | Product | Reference |

| Quinoline | 3,3-Dimethylbutene | Rh(I)-phosphine catalyst | 2-(3,3-Dimethylbutyl)quinoline | |

| Isoquinoline | Methyl vinyl ketone | Benzoic acid | 4-(3-Oxobutyl)isoquinoline |

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving yields, and it has been successfully applied to the synthesis of quinoline derivatives. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

For the synthesis of substituted aminoquinolines, microwave-assisted methods have proven to be highly efficient. For example, the reaction of 4-chloro-2-methylquinoline (B1666326) with various amines, catalyzed by p-toluenesulfonic acid, can be carried out under microwave irradiation at 120°C for 1 hour, resulting in good to excellent yields of the corresponding 4-substituted amino-2-methylquinolines. This approach offers several advantages, including higher yields, shorter reaction times, and greater convenience compared to traditional methods.

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Nucleophilic Substitution | 4-Chloro-2-methylquinoline, Amines | Microwave, 120°C, 1h, TsOH catalyst | Higher yield, shorter reaction time | |

| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave, 130°C, 30-40 min | Improved yield (72% vs 34%) |

Solvent-Free Mechanochemical Methods

Mechanochemistry, which involves chemical reactions induced by mechanical force, represents a green and sustainable approach to chemical synthesis by minimizing or eliminating the use of bulk solvents. This technique has been applied to the synthesis of various nitrogen-containing heterocycles, including quinolines.

Solvent-free mechanochemical grinding has been optimized for the synthesis of N-substituted amines from substituted halides and amines, offering mild reaction conditions, short reaction times, and high yields without the need for column chromatography. This suggests that the nucleophilic substitution step to introduce the amino group in the synthesis of this compound could potentially be adapted to a mechanochemical process.

Furthermore, a one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions has been developed for the synthesis of polysubstituted 1,2-dihydroquinolines, which can be further transformed into quinoline derivatives. This method features mild reaction conditions and short reaction times, and it is feasible for large-scale synthesis. The application of mechanochemical methods to the Doebner-von Miller reaction or other quinoline-forming cyclizations could provide a more environmentally friendly route to this compound. The development of solvent-free methods aligns with the principles of green chemistry by reducing waste and energy consumption.

| Reaction Type | Reactants | Method | Advantages | Reference |

| N-Alkylation | Substituted halides, Amines | Mechanochemical grinding | Solvent-free, short reaction time, high yield | |

| Dihydroquinoline Synthesis | Anilines, Acetylenedicarboxylate diesters | Solvent-free ball-milling | Mild conditions, short reaction time, scalable |

Catalytic Hydrogenation Methods and Their Scalability

Catalytic hydrogenation is a primary and efficient method for the reduction of the nitro group in 4-methyl-8-nitroquinoline to yield this compound. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is generally performed in a solvent such as ethanol, methanol, or ethyl acetate, under pressures ranging from atmospheric to several bars. The choice of catalyst, solvent, pressure, and temperature can significantly influence the reaction rate, yield, and purity of the final product. For instance, Raney nickel was used as a catalyst for the reduction of 8-nitroquinoline, affording a 69% yield. publish.csiro.au

The scalability of catalytic hydrogenation is a key consideration for industrial applications. Factors affecting scalability include:

Catalyst Activity and Loading: Highly active catalysts allow for lower catalyst loading, reducing costs.

Catalyst Separation and Reuse: Heterogeneous catalysts like Pd/C can be easily filtered and potentially reused, which is crucial for process economy.

Heat Management: Nitro group reduction is highly exothermic, requiring efficient heat dissipation in large-scale reactors to ensure safety and prevent side reactions.

Mass Transfer: Efficient mixing is required to ensure good contact between the gaseous hydrogen, the liquid solvent containing the substrate, and the solid catalyst surface.

The process offers high selectivity for the nitro group, leaving other reducible functionalities, such as the quinoline ring itself, intact under controlled conditions.

Iron Powder Reduction for Cost-Effective Synthesis

An alternative, classical method for the synthesis of this compound from its nitro precursor is reduction using iron powder in an acidic medium. This method is often favored for its cost-effectiveness and operational simplicity, avoiding the need for high-pressure equipment associated with catalytic hydrogenation. researchgate.net The reaction is typically conducted by heating a mixture of 4-methyl-8-nitroquinoline, iron powder, and an acid such as acetic acid or hydrochloric acid.

The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. For example, the reduction of 2-methyl-8-nitroquinoline (B1328908) with iron powder and acetic acid at 60-70°C resulted in an 89% yield of the corresponding amine. publish.csiro.au While effective, a significant drawback of this method is the generation of large amounts of iron oxide sludge as a byproduct, which presents environmental and disposal challenges. researchgate.net

| Parameter | Catalytic Hydrogenation | Iron Powder Reduction |

|---|---|---|

| Reducing Agent | H₂ gas | Iron metal (Fe) |

| Catalyst/Promoter | Pd/C, Pt/C, Raney Ni | Acetic acid, Hydrochloric acid |

| Advantages | High purity, clean reaction, catalyst can be recycled | Low cost of reagents, simple equipment |

| Disadvantages | Requires pressure equipment, catalyst cost, flammability of H₂ | Large amount of solid waste (iron sludge), potentially tedious workup |

| Scalability Issues | Heat and mass transfer management | Waste disposal and product isolation from sludge |

Chemical Reactivity and Derivatization Strategies

The structure of this compound, featuring a heterocyclic quinoline core, an activating methyl group, and a nucleophilic amino group, allows for a variety of chemical transformations.

Oxidation Reactions and Quinoline N-Oxide Derivative Formation

The quinoline nitrogen in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide derivative. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. organic-chemistry.org The reaction involves the direct oxidation of the tertiary nitrogen atom within the quinoline ring system.

The resulting this compound N-oxide possesses altered electronic properties compared to the parent amine, which can influence its reactivity in subsequent reactions. For instance, the N-oxide functional group can activate the C2 and C4 positions of the quinoline ring towards nucleophilic attack. It's also possible for strong oxidizing agents to affect the exocyclic amino group, potentially leading to its oxidation to a nitro group. researchgate.net

Reduction Reactions to Tetrahydroquinoline Derivatives

The pyridine ring of the this compound core can be selectively reduced to yield 1,2,3,4-tetrahydro-4-methylquinolin-8-amine. This hydrogenation is distinct from the nitro group reduction, as it requires different, often more forcing, conditions or specific catalytic systems. The benzene ring is generally resistant to reduction under these conditions.

Various methods are available for the hydrogenation of the quinoline N-heterocycle. These include:

Catalytic Hydrogenation: Using catalysts such as Ruthenium (Ru) or Iridium (Ir) complexes often provides high selectivity for the N-heterocyclic ring.

Transfer Hydrogenation: This method uses hydrogen donors like Hantzsch esters or ammonia-borane in the presence of a suitable catalyst. masterorganicchemistry.com

The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine portion of the quinoline ring without affecting the benzene ring or other functional groups.

| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Ru/Al₂O₃ | H₂ gas | High pressure (e.g., 7 MPa), elevated temperature (e.g., 160°C) |

| Transfer Hydrogenation | Boronic Acid / RuCl₃ | Hantzsch Ester / Ammonia-borane | Mild conditions, often at room or slightly elevated temperature |

| Metal-Free Hydrogenation | B(C₆F₅)₃ | Hydrosilanes | Metal-free conditions, typically in an organic solvent |

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the C8-amino group is a powerful activating, ortho-, para-directing group, and the C4-methyl group is a moderately activating, ortho-, para-directing group.

Considering these directing effects, electrophilic attack is strongly favored on the benzene portion of the ring system. The primary sites for substitution would be the C5 and C7 positions, which are ortho and para to the strongly activating amino group.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom preferentially at the C5 or C7 position. Studies on related 8-aminoquinoline amides have demonstrated selective copper-catalyzed C5-bromination. researchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group. masterorganicchemistry.com Given the strong activation by the amino group, nitration is expected to occur readily at the C5 and/or C7 positions. firsthope.co.inbrieflands.com

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Mannich Reaction and Aminomethylation for Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.govmdpi.com This reaction provides a versatile route for the aminomethylation of substrates.

In the case of this compound, the primary amino group at the C8 position contains active hydrogens. It can react with formaldehyde and a secondary amine (such as piperidine, morpholine, or dimethylamine) to form an N,N-disubstituted aminomethyl derivative. The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt from formaldehyde and the secondary amine, which is then attacked by the nucleophilic C8-amino group. This functionalization of the amino group is a common strategy to produce derivatives with modified properties. nih.gov

| Substrate | Aldehyde | Amine Component (Examples) | Resulting Functional Group |

|---|---|---|---|

| This compound | Formaldehyde (CH₂O) | Dimethylamine ((CH₃)₂NH) | -NH-CH₂-N(CH₃)₂ |

| Piperidine (C₅H₁₀NH) | -NH-CH₂-(C₅H₁₀N) | ||

| Morpholine (C₄H₈ONH) | -NH-CH₂-(C₄H₈ON) |

Conjugation with Amino Acids for Modulated Bioactivity

The strategic conjugation of amino acids to the this compound scaffold has emerged as a promising avenue for modulating the bioactivity of this class of compounds. This approach aims to enhance therapeutic efficacy, alter pharmacokinetic profiles, and potentially reduce toxicity by leveraging the diverse physicochemical properties of natural and unnatural amino acids. Research in this area has largely focused on the development of novel anti-infective agents, including antimalarial, antileishmanial, and antimicrobial compounds. nih.govacs.org

The primary rationale behind amino acid conjugation is to improve the molecule's interaction with biological targets and its transport across cellular membranes. The addition of amino acid moieties can increase the water solubility of the parent compound, which is often a limiting factor in drug development. Furthermore, amino acid conjugates may be recognized by specific transporters on cell surfaces, leading to enhanced uptake into target cells or pathogens. acs.org

Synthetic Methodologies

The synthesis of amino acid conjugates of this compound derivatives typically involves the coupling of the terminal amino group of the quinoline side chain with the carboxyl group of an N-protected amino acid. A common synthetic route employs standard peptide coupling reagents to facilitate the formation of an amide bond.

For instance, a prevalent method involves the reaction of a substituted this compound with an N-Boc-protected amino acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The final step involves the deprotection of the N-Boc group, usually under acidic conditions (e.g., trifluoroacetic acid in DCM), to yield the desired amino acid conjugate. acs.org

The choice of amino acid for conjugation can be varied to include both hydrophobic (e.g., leucine, phenylalanine) and hydrophilic (e.g., lysine, aspartic acid) residues, allowing for a systematic investigation of the structure-activity relationship (SAR). acs.org

Detailed Research Findings and Modulated Bioactivity

Recent studies have demonstrated that the conjugation of amino acids to this compound analogues can significantly impact their biological activity. In the context of antimalarial research, a series of amino acid conjugates of 5-alkoxy-substituted 4-methylquinolin-8-amines were synthesized and evaluated for their in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govacs.org

The conjugation of various amino acids to these quinoline scaffolds resulted in compounds with a broad range of antimalarial potencies. For example, certain amino acid conjugates exhibited potent in vitro antimalarial activity, with IC₅₀ values in the nanomolar range. The nature of the amino acid was found to play a crucial role in determining the antiplasmodial efficacy. It has been proposed that linking quinolines to small peptides can reduce their toxicity and enhance their activity. acs.org

Beyond malaria, these conjugates have also been investigated for their potential as broad-spectrum anti-infective agents. Several of the synthesized 8-quinolinamine-amino acid conjugates displayed promising in vitro antileishmanial and antimicrobial activities. nih.govacs.org The introduction of the amino acid moiety can influence the compound's ability to penetrate the cell wall of bacteria or the membrane of parasites, thereby enhancing its efficacy.

The table below summarizes representative data from studies on this compound derivatives and their amino acid conjugates, highlighting the impact of conjugation on their anti-infective properties.

| Parent Compound Derivative | Conjugated Amino Acid | Resulting Bioactivity Modulation |

| 5-Alkoxy-4-methylquinolin-8-amine | Leucine | Enhanced in vitro antimalarial activity against drug-resistant P. falciparum strains. |

| 5-Alkoxy-4-methylquinolin-8-amine | Isoleucine | Maintained or slightly improved antimalarial potency compared to the parent compound. |

| 5-Alkoxy-4-methylquinolin-8-amine | Phenylalanine | Showed significant in vitro activity against various fungal strains. |

| 5-Alkoxy-4-methylquinolin-8-amine | Lysine | Increased water solubility and demonstrated notable in vitro antileishmanial activity. |

This table is illustrative and based on findings from research on substituted 8-quinolinamines and their amino acid conjugates. nih.govacs.org

Medicinal Chemistry Applications and Biological Research of 4 Methylquinolin 8 Amine and Its Analogs

Anticancer Research

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

The quinoline (B57606) scaffold is a significant motif in the development of new anticancer agents, with various derivatives demonstrating potent activity through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis inhibition arabjchem.org. Structure-activity relationship (SAR) studies of quinoline derivatives have provided insights into the structural requirements for their anticancer effects. While specific SAR studies focusing solely on 4-methylquinolin-8-amine are not extensively detailed in the reviewed literature, broader studies on quinoline analogs offer valuable information that can be extrapolated.

Generally, the anticancer activity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring arabjchem.org. For instance, in a series of 2,4-disubstituted quinoline compounds, the cytotoxic activity was found to be dependent on the substitutions at these positions arabjchem.org. One of the most potent compounds identified in a study was 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline, highlighting the importance of specific heterocyclic and electron-withdrawing groups for antiproliferative activity arabjchem.org.

Furthermore, the introduction of various substituents on the heteroaromatic nucleus of quinoline has been shown to improve the solubility and biological profile of the compounds arabjchem.org. For example, dimeric and trimeric analogs of 2,3-disubstituted quinolines have been synthesized, with the dimeric compounds showing better activity, potentially due to enhanced solubility and cellular penetration arabjchem.org. The substitution at the C-4 position of the quinoline ring is crucial, and modifications at this position can significantly impact the biological activity nih.gov. The introduction of a methyl group at the 4-amino position, as seen in 4-methylaminoquinoline derivatives, has been found to be well-tolerated for antiplasmodial activity with reduced toxicity, suggesting that similar modifications could be explored for anticancer activity nih.gov.

In the context of 8-hydroxyquinoline derivatives, which share a structural similarity with 8-aminoquinolines, substitutions at various positions have been shown to fine-tune their biological activities nih.govnih.gov. For example, the introduction of electron-withdrawing groups on a styryl moiety attached to the quinoline ring was found to be critical for high anticancer activity mdpi.com. While these studies are on different quinoline scaffolds, they underscore the importance of systematic structural modifications to optimize anticancer potency. Future research could focus on synthesizing and evaluating a library of this compound analogs with diverse substitutions to establish a clear SAR for this specific scaffold as an anticancer agent.

Antiparasitic and Antimalarial Investigations

Analogs of this compound have demonstrated significant potential as antimalarial agents, exhibiting activity against both drug-sensitive and drug-resistant strains of Plasmodium. A series of novel 4-methylaminoquinoline analogs were synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum researchgate.net. Several of these compounds displayed half-maximal inhibitory concentration (IC50) values below 500 nM against both strains, indicating potent activity researchgate.net.

In vivo studies have further substantiated the antimalarial efficacy of these compounds. Selected 4-methylaminoquinoline analogs were tested against a multidrug-resistant strain of Plasmodium yoelii nigeriensis in Swiss mice researchgate.net. Most of the tested compounds showed significant parasite inhibition on day 4 post-infection at an oral dose of 100 mg/kg researchgate.net. Notably, one compound demonstrated 100% parasite inhibition on day 4, and two out of the five treated mice were completely cured by the end of the experiment researchgate.net. These findings suggest that the 4-methylamino substitution is a favorable modification for antiplasmodial activity with potentially reduced toxicity nih.gov.

Another study investigated two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, which also incorporate a methyl group in their side chain. These compounds were found to be highly active against various clones and isolates of P. falciparum, including multidrug-resistant strains from Thailand and Cambodia, with IC50 values ranging from 5.52 to 89.8 nM researchgate.net. In vivo, these compounds cured BALB/c mice infected with Plasmodium berghei at a dose of 40 mg/kg researchgate.netnih.gov. The data from these studies highlight the promise of 4-methylquinoline-8-amine analogs as potent antimalarials.

| Compound | Parasite Strain | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |

|---|---|---|---|---|---|

| 4-Methylaminoquinoline analogs | P. falciparum (3D7, K1) | <500 nM | P. yoelii nigeriensis (mice) | Significant inhibition at 100 mg/kg | researchgate.net |

| TDR 58845 | P. falciparum (various strains) | 5.52 - 89.8 nM | P. berghei (mice) | Cured at 40 mg/kg | researchgate.net |

| TDR 58846 | P. falciparum (various strains) | 5.52 - 89.8 nM | P. berghei (mice) | Cured at 40 mg/kg | researchgate.net |

The therapeutic potential of 8-aminoquinoline (B160924) derivatives, including those with a 4-methyl substitution, extends beyond malaria to other parasitic infections such as those caused by Pneumocystis carinii (now known as Pneumocystis jirovecii) and Leishmania species. A study evaluating a range of 8-aminoquinolines for their efficacy against P. carinii found that the length of the alkyl chain separating the nitrogen atoms in the side chain at position 8 of the quinoline ring was a significant determinant of activity nih.govnih.gov. Several 8-aminoquinoline compounds were highly effective in a rat model of P. carinii pneumonia at daily doses of 2 mg/kg nih.govnih.gov.

One notable analog, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline (NPC1161), has been identified as a highly efficacious agent in animal models of Pneumocystis pneumonia mdpi.com. This highlights the potential of the 4-methyl-8-aminoquinoline scaffold in the development of therapies for this opportunistic infection, which is a significant cause of morbidity and mortality in immunocompromised individuals mdpi.com.

In the context of leishmaniasis, 8-aminoquinolines have also shown promise. Studies on the antileishmanial activity of 8-aminoquinolines against Leishmania tropica in an in vitro human macrophage model revealed that compounds with a 4-methyl-5,6-dimethoxy substitution were more active than their 6-methoxy counterparts nih.gov. This suggests that substitution patterns on the quinoline ring, including the presence of a 4-methyl group, can enhance antileishmanial activity nih.gov. Furthermore, derivatives of 4-aminoquinoline have demonstrated activity against various Leishmania species, with their mechanism of action often linked to the depolarization of the mitochondrial membrane potential in the parasites nih.govfrontiersin.org. The 8-hydroxyquinoline scaffold, closely related to 8-aminoquinolines, has also shown potent and selective activity against multiple Leishmania species in vitro and in vivo, further supporting the investigation of quinoline-based compounds for the treatment of leishmaniasis mdpi.com.

| Compound Class | Parasite | Key Findings | Reference |

|---|---|---|---|

| 8-Aminoquinolines | Pneumocystis carinii | Side chain length is a key determinant of activity. Several compounds effective at 2 mg/kg/day in a rat model. | nih.govnih.gov |

| NPC1161 (a 4-methyl-8-aminoquinoline analog) | Pneumocystis pneumonia | Highly efficacious in animal models. | mdpi.com |

| 4-Methyl-5,6-dimethoxy-8-aminoquinolines | Leishmania tropica | More active than 6-methoxy analogs in an in vitro model. | nih.gov |

| 8-Hydroxyquinolines | Leishmania species | Potent and selective activity in vitro and in vivo. | mdpi.com |

The stereochemistry of 8-aminoquinoline derivatives can play a crucial role in their biological activity and toxicity, a concept known as enantioselectivity. This has been particularly evident in studies of NPC1161, a potent 8-aminoquinoline analog with a 4-methyl group on the quinoline ring mdpi.com. The racemic mixture of NPC1161 was separated into its individual enantiomers, NPC1161A ((S)-(+)) and NPC1161B ((R)-(-)), to investigate their differential effects researchgate.net.

Research has shown that the enantiomers of NPC1161 exhibit distinct interactions with human monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of these compounds mdpi.comresearchgate.net. The (S)-(+) enantiomer (NPC1161A) was found to be a more potent inhibitor of both MAO-A and MAO-B compared to the (R)-(-) enantiomer (NPC1161B), with a more than 10-fold selectivity for inhibiting MAO-B over MAO-A researchgate.net. These differential interactions with metabolic enzymes can contribute to the enantioselective pharmacodynamics and toxicity profiles of 8-aminoquinoline therapeutics researchgate.net.

From a therapeutic standpoint, the (R)-(-) enantiomer, NPC1161B, has demonstrated outstanding potential for the radical cure of malaria, as well as for the treatment of visceral leishmaniasis and Pneumocystis pneumonia, and is being considered for clinical development mdpi.comresearchgate.net. The separation of enantiomers and the selection of the one with a more favorable efficacy-to-toxicity ratio represent a key strategy for improving the therapeutic index of this class of compounds. By isolating the more active and less toxic enantiomer, it is possible to enhance the therapeutic window, making the drug safer and more effective for clinical use. The 5-phenoxy substitution in some 8-aminoquinoline analogs has also been shown to improve activity and confer resistance to metabolism by MAO, which is another avenue for enhancing the therapeutic profile mdpi.com.

A significant challenge in the treatment of parasitic diseases is the emergence of drug resistance. The 4-aminoquinoline class of drugs, historically effective against malaria, has been compromised by the development of resistance in Plasmodium falciparum nih.govesr.ie. However, research into novel 4-aminoquinoline derivatives, including those with a 4-methyl group, has shown promise in overcoming this resistance.

The mechanism of action of 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole esr.ienih.gov. Resistance is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which can efflux the drug from its site of action nih.gov. Novel 4-aminoquinoline analogs are being designed to circumvent this resistance mechanism. For instance, a series of 4-methylaminoquinoline compounds have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.govresearchgate.net. This suggests that the 4-methylamino substitution may be a key structural feature that allows these compounds to evade the resistance mechanisms that affect older drugs like chloroquine nih.gov.

Furthermore, studies on other 4-aminoquinoline analogs with shortened side chains have also shown retained activity against chloroquine-resistant P. falciparum researchgate.net. These compounds performed well in various in vivo models, although their metabolites were less active against resistant strains, indicating that metabolic stability is also a crucial factor to consider in the design of new drugs researchgate.net. The development of hybrid molecules, combining the 4-aminoquinoline scaffold with other pharmacophores, is another strategy being explored to combat drug resistance acs.org. By designing compounds that can either evade existing resistance mechanisms or have multiple modes of action, researchers aim to develop a new generation of antiparasitic drugs that can effectively treat infections caused by resistant parasite strains.

Other Biological Activities and Pharmacological Potential

Beyond their well-documented anticancer and antiparasitic properties, quinoline-based compounds, including derivatives of this compound, possess a broad spectrum of other biological activities. The versatile quinoline scaffold has been a foundation for the development of drugs with various therapeutic applications dntb.gov.uaresearchgate.net.

The 8-hydroxyquinoline moiety, which is structurally related to the 8-aminoquinoline core, is known for its metal-chelating properties. This ability to bind metal ions is implicated in its diverse bioactivities, including antineurodegenerative, antioxidant, antimicrobial, and anti-inflammatory effects nih.govresearchgate.net. While these activities are primarily associated with 8-hydroxyquinolines, the structural similarity suggests that this compound and its analogs could also exhibit some of these properties, warranting further investigation. For example, some 8-aminoquinoline analogs have shown promising antimycobacterial activity in experimental models mdpi.comresearchgate.net.

The quinoline ring system is a privileged structure in medicinal chemistry and has been incorporated into drugs for a wide range of diseases dntb.gov.ua. The diverse biological activities of quinoline derivatives can often be fine-tuned by modifying the substitution pattern on the scaffold nih.gov. Therefore, the this compound framework represents a promising starting point for the discovery of new therapeutic agents with a variety of pharmacological applications. Future research could explore the potential of this compound and its analogs in areas such as neurodegenerative diseases, inflammatory disorders, and other infectious diseases beyond those caused by parasites.

Anti-inflammatory Properties

The quinoline scaffold, a core component of this compound, is a recognized pharmacophore in the development of anti-inflammatory agents. Research into quinoline derivatives has revealed their potential to modulate key inflammatory pathways. For instance, a series of 8-quinolinesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory effects. One of the standout compounds from this series demonstrated significant inhibitory activity against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), with IC50 values of 2.61 ± 0.39 µM, 9.74 ± 0.85 µM, and 12.71 ± 1.34 µM, respectively. This compound was also shown to prevent the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS). The mechanism of action for these derivatives was linked to the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, which in turn blocks the activation of the NF-κB and MAPK signaling pathways. In vivo studies further confirmed the therapeutic potential of these compounds in a rat model of adjuvant-induced arthritis. nih.gov

Another avenue of anti-inflammatory action for quinoline derivatives involves the inhibition of high mobility group box 1 (HMGB1), a protein that can mediate lethal immune responses in sepsis. A novel 8-hydroxyquinoline derivative has been identified that directly targets HMGB1, altering its secondary conformation and thereby disrupting its interaction with LPS. frontiersin.orgnih.gov This inhibitory action prevents the HMGB1-mediated delivery of LPS into the cytosol, a critical step in activating the caspase-11 signaling pathway that leads to pyroptosis. In animal models of endotoxemia, this compound significantly reduced the release of pro-inflammatory cytokines IL-1α and IL-1β and protected against organ injury and mortality. frontiersin.orgnih.gov

These findings highlight the versatility of the quinoline core in generating compounds with potent anti-inflammatory properties through various mechanisms of action.

Antiviral Activities

The quinoline nucleus is a key structural motif in a number of compounds exhibiting a broad spectrum of antiviral activities. Research has demonstrated the potential of 4-aminoquinoline derivatives in the development of novel antiviral agents. For example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as potential anti-influenza agents. Within this series, a compound featuring an 8-methylquinolin-4-ylamino moiety, structurally related to this compound, was synthesized. The antiviral activity of these compounds was evaluated against the influenza A/WSN/33 (H1N1) virus. One of the lead compounds from this study demonstrated significant anti-influenza activity, with an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay. mdpi.com Molecular docking studies suggested that these compounds may exert their antiviral effect by interacting with key amino acid residues, such as GLU623, LYS643, and TRP706, at the PA-PB1 interface of the viral RNA polymerase, thereby inhibiting its activity. mdpi.com

Furthermore, the broader class of quinoline derivatives has been investigated for activity against a range of viruses. Some have shown the ability to inhibit the replication of Zika virus (ZIKV), with certain 2,8-bis(trifluoromethyl)quinoline derivatives demonstrating activity comparable to the known antimalarial and antiviral agent mefloquine. nih.gov The mechanism of antiviral action for many quinoline-based compounds is often attributed to their ability to interfere with viral entry, replication, or budding processes. The diverse antiviral potential of the quinoline scaffold underscores its importance in the search for new therapeutic agents to combat viral infections. nih.gov

Neurodegenerative Disease Research, including Metal Chelation

The dysregulation of metal ion homeostasis is a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease. The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, closely related to this compound, are known for their metal-chelating properties and have been a focus of research in this area. nih.govelsevierpure.com Derivatives of 8-hydroxyquinoline have been investigated as agents capable of sequestering excess metal ions, such as copper, zinc, and iron, which are implicated in the aggregation of amyloid-β peptides and the generation of oxidative stress in the brain. nih.gov

For instance, clioquinol (PBT-1), an 8-hydroxyquinoline derivative, was one of the first metal ion chelators to enter clinical trials for Alzheimer's disease. It is believed to act as an ionophore, restoring the neuronal balance of copper and zinc. nih.gov Building on this, a second-generation compound, PBT-2, was developed. The development of these compounds suggests that metal ion modulation is a viable therapeutic strategy for neurodegenerative diseases. nih.gov

More recent research has focused on creating multi-target-directed ligands by incorporating the 8-aminoquinoline scaffold. A series of 8-aminoquinoline-melatonin derivatives were designed and synthesized with the aim of combining the metal-chelating properties of the quinoline core with the antioxidant and neuroprotective effects of melatonin. nih.gov The metal chelation ability of these new compounds was confirmed using ultraviolet-visible spectrophotometry. nih.gov This multi-faceted approach, targeting both metal-induced toxicity and other pathological aspects of neurodegenerative diseases, highlights the continued interest in quinoline derivatives as a promising platform for the development of novel therapeutics.

Enzyme Inhibition Studies (e.g., CD38)

The 4-amino-8-quinoline carboxamide scaffold, of which this compound is a foundational structure, has been identified as a potent inhibitor of the NAD+-hydrolyzing enzyme CD38. nih.gov CD38 is a key enzyme in the regulation of cellular NAD+ levels, and its inhibition is a therapeutic strategy for conditions associated with NAD+ decline, such as aging and metabolic diseases. nih.gov

A systematic exploration of the structure-activity relationships of 4-amino-8-quinoline carboxamides led to the discovery of inhibitors that were 10- to 100-fold more potent than the initial screening hits. These compounds demonstrated low nanomolar IC50 values. For example, the lead compounds 78c, 1ai, and Iah exhibited IC50 values of 7.3 nM, 46 nM, and 115 nM, respectively. nih.gov

In vivo studies with some of these potent inhibitors in a diet-induced obese mouse model showed that they could effectively increase NAD+ levels in both liver and muscle tissue. nih.gov The favorable pharmacokinetic profiles of these compounds, including good oral bioavailability, make them suitable for further investigation in animal models of disease. nih.gov The development of these potent and selective CD38 inhibitors from the 4-amino-8-quinoline carboxamide class underscores the potential of this scaffold in targeting enzymes of therapeutic importance. nih.gov

Table 1: Potency of 4-Amino-8-Quinoline Carboxamide Analogs as CD38 Inhibitors

| Compound | IC50 (nM) |

|---|---|

| 78c | 7.3 |

| 1ai | 46 |

| Iah | 115 |

Biological Target Identification and Mechanism of Action Elucidation

Modulation of Cell Growth and Apoptosis Signaling Pathways

Quinoline derivatives have been shown to influence cell growth and induce apoptosis in cancer cells through the modulation of various signaling pathways. A notable example is the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), which has been investigated for its effects on pancreatic cancer cell lines. nih.gov

Treatment with 6MN-4-AQ led to a concentration-dependent reduction in cell viability and inhibited the colony-forming ability of pancreatic cancer cells. Mechanistic studies revealed that this compound induces both apoptosis and autophagy. The induction of apoptosis was confirmed by the activation of caspase-3 and the cleavage of PARP. nih.gov Simultaneously, the compound triggered autophagic cell death, as evidenced by the formation of cytoplasmic vacuoles, an increase in autophagy flux, and elevated expression of the autophagy-related proteins LC3-II and Beclin-1, along with the degradation of p62. nih.gov

Further investigation into the underlying mechanisms showed that 6MN-4-AQ-induced cell death is associated with the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway. nih.gov The multifaceted effects of this quinoline derivative on critical cellular pathways highlight the potential of the quinoline scaffold in the development of novel anticancer agents that can overcome resistance to conventional therapies.

Interaction with Enzymes and Receptors Crucial for Pathogen Survival

The 8-aminoquinoline class of compounds, which includes this compound, has a long history as anti-infective agents, with their mechanism of action often involving interaction with enzymes and receptors essential for pathogen survival. A key aspect of their biological activity is their metabolic activation, which can be mediated by host or pathogen enzymes.

Monoamine oxidases (MAOs), both MAO-A and MAO-B, have been identified as playing a significant role in the metabolism of 8-aminoquinolines. mdpi.com For example, the prototypical 8-aminoquinoline antimalarial, primaquine, is a substrate and an inhibitor of MAO-A. mdpi.com The interaction with these enzymes can lead to the formation of metabolites that may be responsible for both the therapeutic efficacy and the toxicity of these compounds.

A more recent 8-aminoquinoline analog, NPC1161, has shown potent activity against malaria, Pneumocystis pneumonia, and visceral leishmaniasis. Studies on the enantiomers of NPC1161 revealed stereoselective interactions with human MAO-A and MAO-B. The (S)-(+) enantiomer (NPC1161A) was found to be a more potent inhibitor of both MAO-A and MAO-B compared to the (R)-(−) enantiomer (NPC1161B), with a notable selectivity for MAO-B. mdpi.com Computational docking and enzyme-inhibitor binding analyses have further elucidated the molecular basis for these differential interactions. mdpi.com Understanding how 8-aminoquinoline derivatives interact with metabolic enzymes like MAOs is crucial for the design of new anti-infective agents with improved efficacy and safety profiles.

Docking Studies and Molecular Interactions with Biological Targets (e.g., PBP2a)

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for analogs of this compound, particularly concerning their antibacterial properties. A key target of interest is Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics in bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) mdpi.comnih.gov. The inhibition of PBP2a is a critical strategy in developing new anti-MRSA agents mdpi.comnih.gov.

Research into 4-aminoquinoline derivatives has provided valuable insights into their binding modes within the PBP2a active site (PDB: 4DK1) mdpi.comresearchgate.net. For instance, structure-activity relationship (SAR) and docking studies on compounds such as 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine have revealed specific interactions that contribute to their inhibitory activity against MRSA mdpi.comresearchgate.net.

These interactions are multifaceted and include:

Hydrophobic Interactions: Key hydrophobic contacts are often observed with amino acid residues such as ALA601 and ILE614 mdpi.comresearchgate.net.

Hydrogen Bonding: Hydrogen bonds, which are crucial for ligand-receptor stability, have been identified with residues like GLN521 mdpi.comresearchgate.net.

Halogen Bonding and Contacts: The presence of halogen atoms, such as chlorine, can facilitate halogen bonds and other contacts with residues like TYR519 and THR399, enhancing binding affinity mdpi.comresearchgate.net.

One particular analog, 6-chlorocyclopentaquinolinamine, demonstrated potent inhibition against MRSA (MIC = 0.125 mM) and exhibited a superior docking score (34.31) compared to other tested compounds mdpi.comresearchgate.net. This enhanced efficacy was attributed to additional π-alkyl interactions alongside the aforementioned hydrophobic, hydrogen, and halogen bonds mdpi.comresearchgate.net. The docking analysis highlighted the importance of specific residues, Ala601 and Tyr519, in the effective binding of this class of compounds to PBP2a mdpi.com.

The table below summarizes the molecular interactions observed for 4-aminoquinoline analogs with the PBP2a binding site.

| Compound Analog | Interaction Type | Interacting Residues | Docking Score | Reference |

| 6-chlorocyclopentaquinolinamine | Halogen Bonding | TYR519, GLN521 | 34.317 | mdpi.com |

| Hydrophobic Contact | ALA601 | mdpi.com | ||

| π-alkyl Interactions | Not specified | researchgate.net | ||

| 7-chlorophenylquinolinamine | Hydrophobic | ALA601, ILE614 | Not specified | mdpi.comresearchgate.net |

| Hydrogen Bonding | GLN521 | mdpi.comresearchgate.net | ||

| Halogen Contacts | TYR519, THR399 | mdpi.comresearchgate.net |

These findings underscore the potential of the quinoline scaffold as a basis for designing novel PBP2a inhibitors. The detailed understanding of molecular interactions allows for rational drug design and optimization to improve potency against resistant bacterial strains.

Metal Chelation Properties in Biological Contexts

The quinoline scaffold, particularly with a substituent at the 8-position like an amino or hydroxyl group, is well-known for its metal-chelating capabilities dovepress.comtandfonline.comnih.gov. 8-Hydroxyquinoline (8HQ), a close analog, is a potent, bidentate chelating agent that forms stable complexes with various metal ions through its nitrogen and oxygen donor atoms dovepress.comtandfonline.comscirp.org. This chelating ability is the source of many of the biological activities observed for 8HQ and its derivatives dovepress.comtandfonline.comnih.gov. An imbalance in metal ions is associated with numerous diseases, making metal chelators a subject of significant therapeutic interest dovepress.comtandfonline.comnih.govresearchgate.net.

The biological activities of these compounds are often directly linked to their interaction with essential metal ions. The formation of metal complexes can influence various biological processes. For example, the anticancer effects of some 8-hydroxyquinoline derivatives are associated with their ability to chelate copper (Cu) and zinc (Zn) ions dovepress.comnih.gov. Similarly, the antimicrobial activity is often attributed to the chelation of metal ions that are essential for the function of microbial enzymes scirp.org.

Research has shown that 8-hydroxyquinoline derivatives can form complexes with several biologically relevant metal ions, including:

Copper (Cu(II)) : The formation of copper complexes has been linked to antiangiogenesis activity in cancer models dovepress.comnih.gov.

Zinc (Zn(II)) : Zinc is another key metal ion whose homeostasis can be modulated by 8-hydroxyquinoline analogs, impacting processes like proteasome inhibition dovepress.comnih.gov.

Iron (Fe(II)/Fe(III)) : Some derivatives act as iron chelators, which can decrease the formation of reactive oxygen species (ROS) by inhibiting the Fenton reaction nih.gov. The formation of lipophilic Fe-8HQ complexes can facilitate their entry into cells, leading to effects like DNA strand breakage tandfonline.com.

The in-situ formation of metal complexes in biological fluids is considered a potential mechanism of action for the anticancer activity of some 8-hydroxyquinoline derivatives mdpi.com. The ability of these compounds to interact with essential metal ions highlights their potential as therapeutic agents that can restore metal homeostasis or leverage metal-dependent mechanisms to achieve a desired biological effect dovepress.comnih.gov.

The table below lists the metal ions chelated by 8-substituted quinoline analogs and the associated biological context.

| Metal Ion | Biological Context/Activity | Reference |

| Copper (Cu²⁺) | Anticancer (antiangiogenesis), Antineurodegenerative | dovepress.comnih.gov |

| Zinc (Zn²⁺) | Anticancer (proteasome inhibition), Antineurodegenerative | dovepress.comnih.gov |

| Iron (Fe³⁺) | Anticancer (DNA damage), Antioxidant (inhibition of Fenton reaction) | tandfonline.comnih.gov |

Advanced Research Areas and Future Perspectives

Catalysis Applications in Organic Synthesis

The 8-aminoquinoline (B160924) scaffold, of which 4-methylquinolin-8-amine is a derivative, has emerged as a cornerstone in modern organic synthesis, particularly in the field of transition-metal-catalyzed C-H bond functionalization. nih.govnih.govresearchgate.net This moiety functions as a powerful bidentate directing group, facilitating a wide range of chemical transformations. nih.govresearchgate.net The nitrogen atoms of the quinoline (B57606) ring and the 8-amino group chelate to a metal center, forming a stable metallacycle that positions the catalyst in close proximity to specific C-H bonds, enabling their selective activation and functionalization. researchgate.netresearchgate.net

This directing group strategy is highly efficient in numerous metal-mediated reactions, including those catalyzed by palladium, rhodium, ruthenium, and copper. researchgate.netresearchgate.netnih.govsemanticscholar.org For instance, the 8-aminoquinoline auxiliary has been successfully employed in reactions such as arylation, alkylation, amidation, and sulfenylation of C(sp²) and C(sp³) C-H bonds. researchgate.netresearchgate.net A key advantage of this auxiliary is that it can often be readily removed after the desired transformation to yield valuable carboxylic acids or their derivatives, making it a versatile tool in synthetic chemistry. nih.govresearchgate.net

Furthermore, complexes formed between quinoline derivatives and copper salts have been shown to possess catalytic activity for the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. mdpi.com The catalytic efficiency in these systems is influenced by the electronic properties of the quinoline ligand, demonstrating the tunability of these compounds for specific catalytic applications. mdpi.com The research into ruthenium(II)-catalyzed amidation reactions of 8-methylquinolines with azides further highlights the utility of this class of compounds in facilitating challenging bond formations via C(sp³)-H activation. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions Utilizing the 8-Aminoquinoline Directing Group

| Reaction Type | Metal Catalyst | Substrate Scope | Reference |

| Amidation | Ruthenium(II) | 8-methylquinolines | researchgate.net |

| C-H Functionalization | Palladium, Copper, etc. | Arenes, Alkanes | nih.govsemanticscholar.org |

| Catechol Oxidation | Copper(II) | Catechol | mdpi.com |

Material Science Applications

The unique structural and electronic properties of 8-aminoquinoline derivatives make them valuable building blocks in material science. nih.govresearchgate.net

Complexes derived from 8-aminoquinoline have been utilized in the construction of novel materials with unique physical properties. nih.gov One notable application is their use as components in metal-binding azo dyes. nih.gov The strong chelating ability of the 8-aminoquinoline core allows for the formation of stable, colored complexes with various metal ions, which can be incorporated into dyes and pigments. The inherent fluorescence of the quinoline ring system also suggests potential applications in sensors and optoelectronic materials, although specific research on this compound in this area is still emerging. The broader family of 8-aminoquinolines is recognized for its wide use in the field of material science, indicating a promising future for its derivatives. researchgate.net

The application of quinoline derivatives in electronics is an area of active research. A study on 4-amino-2-methylquinoline, an isomer of this compound, demonstrated its potential in fabricating electronic devices. comu.edu.tr In this research, a p-n heterojunction diode was produced using a nanocomposite thin film structure. comu.edu.tr

The device was constructed by depositing a thin film of n-type semiconductor Cadmium Sulfide (CdS) onto an Indium Tin Oxide (ITO) substrate, followed by coating a film of 4-amino-2-methylquinoline, which exhibits p-type semiconductor properties. comu.edu.tr The resulting CdS/C₁₀H₁₀N₂ heterojunction structure demonstrated clear diode behavior. comu.edu.tr

Table 2: Properties of the CdS/4-amino-2-methylquinoline Diode

| Property | Value | Measurement Technique |

| Semiconductor Type (CdS) | n-type | Literature |

| Semiconductor Type (C₁₀H₁₀N₂) | p-type | Inferred |

| CdS Grain Size | 33.3 nm | XRD |

| Rectification Factor | 2.91 x 10² | I-V Measurement |

| Ideality Factor | 1.93 | I-V Measurement |

Analysis of the current-voltage (I-V) characteristics revealed a rectification factor of 2.91 x 10² and an ideality factor of 1.93, confirming the successful fabrication of a diode. comu.edu.tr This research showcases the potential of amino-methyl-quinoline isomers for use in organic electronic devices, such as diodes and sensors, by forming functional nanocomposite thin films. comu.edu.tr

Supramolecular Chemistry and Ligand Design

The 8-aminoquinoline scaffold is a classic bidentate ligand in coordination and supramolecular chemistry. nih.gov It typically binds to metal ions through the nitrogen atoms of the heterocyclic ring and the exocyclic amino group, forming a stable five-membered chelate ring. nih.gov This reliable binding mode makes this compound and its derivatives attractive candidates for designing complex supramolecular architectures and functional metal complexes.

Research has demonstrated that ligands based on the 8-aminoquinoline motif can exhibit high affinity and selectivity for specific metal ions. For example, newly prepared bis(8-aminoquinoline) ligands have shown excellent capabilities as chelators for Copper(II) ions, displaying high selectivity for Cu²⁺ over Zinc(II). researchgate.net This selectivity is a crucial aspect in the design of sensors or therapeutic agents. nih.gov